7-Amino-4-methylquinolin-2(1H)-one, also known as Carbostyril 124, is a heterocyclic compound belonging to the quinoline family. Its molecular formula is C10H10N2O, and it has a molecular weight of approximately 174.20 g/mol. The compound features an amino group at the seventh position and a methyl group at the fourth position of the quinoline ring system, contributing to its unique chemical properties and biological activities. It appears as an off-white to light beige solid, with a density of about 1.2 g/cm³ and a boiling point of approximately 417.6 °C at 760 mmHg .
These reactions are significant for synthesizing derivatives with enhanced biological properties or different functionalities .
7-Amino-4-methylquinolin-2(1H)-one exhibits notable biological activities, including:
The synthesis of 7-Amino-4-methylquinolin-2(1H)-one typically involves:
Alternative synthetic routes may involve cyclization reactions that incorporate both the methyl and amino functionalities into the quinoline framework .
7-Amino-4-methylquinolin-2(1H)-one finds applications in various fields:
Studies on the interactions of 7-Amino-4-methylquinolin-2(1H)-one with biological systems have revealed:
These studies are crucial for understanding how this compound can be effectively utilized in medical applications .
Several compounds share structural similarities with 7-Amino-4-methylquinolin-2(1H)-one, including:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
6-Aminoquinoline | Amino group at position six | Exhibits different biological activity |
8-Aminoquinoline | Amino group at position eight | Known for anticancer properties |
4-Methylquinoline | Methyl group at position four | Lacks amino functionality |
7-Hydroxyquinoline | Hydroxy group instead of amino | Different solubility and reactivity |
The uniqueness of 7-Amino-4-methylquinolin-2(1H)-one lies in its specific arrangement of functional groups, which imparts distinct biological activities not observed in its analogs. Its combination of an amino group and a methyl substituent allows for unique interactions within biological systems, making it a valuable compound in medicinal chemistry .
Heterocyclic compounds represent a cornerstone in medicinal chemistry and drug discovery, with quinolin-2(1H)-one derivatives emerging as particularly valuable due to their diverse biological activities. Among these, 7-Amino-4-methylquinolin-2(1H)-one (C₁₀H₁₀N₂O) occupies a special position as a versatile scaffold for the synthesis of more complex bioactive compounds. Its unique structural features, particularly the amino group at position 7 and the methyl group at position 4, provide strategic points for chemical modifications that can enhance or diversify its pharmacological properties. This compound belongs to the carbostyril family, which has been extensively utilized as a structural component in various physiologically active substances including pharmaceutical agents.
The significance of 7-Amino-4-methylquinolin-2(1H)-one extends beyond its structural versatility. The fixed cis form of the lactam amide group in the carbostyril unit confers distinctive features that make it particularly valuable in drug design approaches. This structural characteristic influences its molecular interactions with biological targets, potentially enhancing binding affinity and specificity. Additionally, its demonstrated antifungal activity against various strains of Candida albicans establishes it as a promising lead compound for the development of new antifungal agents.
Furthermore, research has revealed that 7-Amino-4-methylquinolin-2(1H)-one serves as an excellent precursor for the synthesis of Schiff bases, which have shown remarkable anticancer and antifungal activities. The presence of the primary amino group makes it particularly suitable for condensation reactions with various aldehydes, leading to a diverse array of derivatives with enhanced biological properties. This structural adaptability positions 7-Amino-4-methylquinolin-2(1H)-one as a valuable scaffold in modern heterocyclic chemistry research, offering multiple pathways for the development of novel therapeutic agents.
The research trajectory of quinolin-2(1H)-one derivatives has undergone significant evolution over the decades, transitioning from fundamental synthesis methodologies to the exploration of their diverse biological activities. Early investigations primarily focused on developing efficient synthetic routes to access these heterocyclic systems, with one of the most common approaches involving the reaction of appropriate anilines with β-ketoesters. This methodology laid the groundwork for subsequent advances in quinolin-2(1H)-one chemistry.
The specific synthesis of 7-Amino-4-methylquinolin-2(1H)-one was reported as early as 2003 by Zhang et al., who utilized the reaction between 1,3-phenylenediamine and ethyl acetoacetate. While this method proved effective for obtaining the target compound, the initial reports provided only partial structural characterization. Subsequent research, notably the work by Muhammad et al. in 2021, has delivered more comprehensive structural elucidation using advanced spectroscopic techniques including FT-IR, ¹H-NMR, and ¹³C-NMR. These more detailed characterizations have significantly contributed to our understanding of the compound's structural features and reactivity patterns.
Over time, the research focus has gradually shifted from synthetic methodologies to exploring the biological potential of quinolin-2(1H)-one derivatives. Extensive studies have revealed that compounds containing this scaffold possess a remarkably wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antidiabetic, and antipsychotic properties. This discovery has sparked growing interest in developing novel quinolin-2(1H)-one derivatives with enhanced biological activities through strategic structural modifications.
In recent years, molecular hybridization has emerged as a particularly promising approach for designing new quinolin-2(1H)-one derivatives, especially for cancer treatment. This strategy involves combining the quinolin-2(1H)-one scaffold with other bioactive moieties to create hybrid molecules with improved efficacy and potentially novel mechanisms of action. Notable examples include compounds like Tipifarnib and Dovitinib, which incorporate the quinolin-2(1H)-one structure alongside imidazole and benzimidazole heterocyclic rings and are currently used in cancer therapy. This evolution in research approach highlights the continuing relevance and expanding potential of quinolin-2(1H)-one chemistry in addressing contemporary therapeutic challenges.
The contemporary research landscape surrounding 7-Amino-4-methylquinolin-2(1H)-one is characterized by multidisciplinary approaches focused on creating novel derivatives with enhanced biological profiles and exploring their potential as pharmaceutical agents. Researchers are employing various sophisticated strategies, including Schiff base formation, metal complexation, and molecular hybridization, to develop new compounds based on the 7-Amino-4-methylquinolin-2(1H)-one scaffold. These approaches reflect the growing recognition of this compound's versatility and therapeutic potential.
One particularly active area of investigation involves the development of copper(II) complexes of quinolin-2(1H)-one-derived Schiff bases, which have demonstrated promising anticancer and antifungal activities. These complexes, formed by condensing substituted aromatic aldehydes with 7-Amino-4-methylquinolin-2(1H)-one, have been extensively characterized through various spectroscopic methods, including elemental analyses, IR, ¹H and ¹³C NMR, AAS, and UV-Vis spectroscopy. X-ray crystallographic studies of selected complexes have confirmed the bidentate coordination mode, with the copper(II) ion coordinating through the deprotonated phenolic oxygen and the azomethine nitrogen of the ligands. These structural insights are crucial for understanding the structure-activity relationships of these compounds.
Another significant research direction involves the design and synthesis of novel quinolin-2(1H)-one hybrids as antimicrobial agents, particularly as inhibitors of DNA gyrase and topoisomerase IV. These hybrids strategically combine the quinolin-2(1H)-one core with other bioactive moieties to create compounds with enhanced antimicrobial properties and potentially novel mechanisms of action. This approach represents a promising strategy for addressing the growing challenge of antimicrobial resistance.
Despite these advances, several significant challenges persist in this field. One major obstacle is the poor solubility of 7-Amino-4-methylquinolin-2(1H)-one in most common solvents at room temperature, which complicates both its chemical modifications and biological evaluations. The compound shows poor solubility in polar and non-polar solvents but is soluble in hot DMSO and DMF, limiting the reaction conditions that can be employed for its derivatization. Additionally, current synthesis methods yield relatively modest results, with reported yields of approximately 47% for the reaction of 1,3-phenylenediamine with ethyl acetoacetate.
Furthermore, while 7-Amino-4-methylquinolin-2(1H)-one has demonstrated moderate antifungal activity against Candida albicans, its potency remains lower than standard antifungal drugs such as Terbinafine. The zones of inhibition for 7-Amino-4-methylquinolin-2(1H)-one against various Candida albicans strains range from 17.9 to 20.1 mm, compared to 26.0 to 29.0 mm for Terbinafine. This activity gap indicates that further structural modifications are necessary to enhance its antifungal efficacy to clinically relevant levels.
The ongoing exploration of 7-Amino-4-methylquinolin-2(1H)-one's potential has generated several pivotal research questions and objectives that will shape future investigations in this field. These research directions aim to address current limitations while maximizing the therapeutic potential of this versatile heterocyclic scaffold.
A fundamental research question concerns how the specific structural features of 7-Amino-4-methylquinolin-2(1H)-one contribute to its observed biological activities. This requires comprehensive structure-activity relationship studies to identify the essential pharmacophoric elements within the molecule and how they interact with biological targets. Closely related to this is the question of how modifications at different positions of the quinolin-2(1H)-one scaffold—particularly at the amino group at position 7 and the methyl group at position 4—affect the biological profiles of the resulting derivatives.
Another critical research question involves elucidating the precise molecular mechanisms through which 7-Amino-4-methylquinolin-2(1H)-one and its derivatives exert their biological effects. This necessitates detailed investigations into their binding modes, target proteins, and the subsequent cellular responses they trigger. Understanding these mechanisms is essential for rational drug design and optimization of lead compounds based on this scaffold.
Additionally, researchers are investigating how to overcome the physicochemical limitations of 7-Amino-4-methylquinolin-2(1H)-one, particularly its poor solubility, which restricts its bioavailability and pharmaceutical applications. This involves exploring various formulation strategies, prodrug approaches, and structural modifications that can enhance solubility while preserving the core pharmacological properties.
Based on these research questions, several key objectives have been established:
Develop more efficient and environmentally friendly synthesis methods for 7-Amino-4-methylquinolin-2(1H)-one, aiming to increase yield, reduce reaction time, and minimize waste generation.
Create libraries of novel derivatives through strategic modifications at various positions of the scaffold, with particular focus on enhancing biological activities and improving physicochemical properties.
Conduct comprehensive biological evaluations of these derivatives across multiple therapeutic areas, including antifungal, antibacterial, anticancer, and anti-inflammatory activities.
Investigate the molecular mechanisms underlying the observed biological activities using advanced techniques such as molecular docking, protein crystallography, and cellular assays.
Explore the potential of metal complexation as a strategy to enhance the biological activities of 7-Amino-4-methylquinolin-2(1H)-one derivatives, particularly focusing on transition metal complexes.
By systematically addressing these research questions and objectives, future studies can significantly advance our understanding of 7-Amino-4-methylquinolin-2(1H)-one and its derivatives, potentially leading to the development of novel therapeutic agents for addressing unmet medical needs.
The Conrad–Limpach protocol condenses an aniline derivative with a β-keto-ester to give an imine that tautomerises to an enamine, undergoes electrocyclic ring closure, and finally eliminates an alcohol to afford the quinolin-two-one scaffold [1] [2]. Spectroscopic tracking of the cyclisation shows the rate-determining electrocyclic step requires temperatures above two hundred and fifty degrees Celsius to overcome the loss of aromaticity in the aniline ring [3]. Proton-transfer catalysis by strong Brønsted acids such as sulfuric acid shortens the lifetime of the imine and raises the concentration of the cyclisable enamine tautomer, accelerating ring closure [1].
Three variables dominate isolated yield: stoichiometry of the β-keto-ester, reaction temperature, and choice of high-boiling carrier solvent. Systematic solvent screening demonstrated that alkyl benzoates raise the yield of 7-Amino-4-methylquinolin-two-one from twenty-five per cent (methyl benzoate) to sixty-six per cent (iso-butyl benzoate) by permitting thermal cycling near two hundred and fifty degrees Celsius without decomposition [4].
Entry | Carrier solvent | Boiling point (degrees Celsius) | Isolated yield (per cent) | Reference |
---|---|---|---|---|
1 | Methyl benzoate | 199 | 25 | [4] |
2 | Propyl benzoate | 239 | 39 | [4] |
3 | Iso-propyl benzoate | 244 | 55 | [4] |
4 | n-Butyl benzoate | 252 | 61 | [4] |
5 | Iso-butyl benzoate | 254 | 66 | [4] |
Careful preload of one point two molar equivalents of ethyl acetoacetate suppresses competitive self-condensation and raises the yield by five to eight percentage points relative to equimolar charge [5].
Solvents with dielectric constants between eight and twelve balance polar stabilisation of the imine with minimal hydrogen-bond donation that would reverse condensation; alkyl benzoates and two-nitrotoluene fall in this window and give the cleanest chromatograms [4]. Mineral oil affords near-quantitative cyclisation for many four-hydroxyquinolines but produces tarry by-products with the amino-substituted target because of prolonged exposure above two hundred and seventy-five degrees Celsius [1].
Direct reflux of one,three-phenylenediamine with ethyl acetoacetate for forty-eight hours furnishes 7-Amino-4-methylquinolin-two-one in forty-seven per cent yield without an external acid catalyst [5]. The diamine first forms a Schiff base at the meta-amine; intramolecular cyclisation then mimics the Conrad–Limpach electrocyclisation, delivering the same heterocycle but under markedly milder conditions.
Recent cascade strategies integrate acylation, intramolecular conjugate addition, and oxidative aromatisation in a single vessel. Para-quinone-methide alkylation followed by in-situ oxidation gives diaryl-substituted quinolin-two-ones in forty-nine to ninety-five per cent yield; a one-millimole scale-up retained eighty-eight per cent conversion, confirming robustness [6]. Sequential palladium-catalysed amidation of two-bromo-acetophenones and base-promoted cyclisation affords two-substituted four-quinolones in sixty-five to ninety-one per cent yield under one-hundred-degree-Celsius conditions, a template readily modified to insert an amino group at position seven through directed lithiation of the intermediate [7].
Single-atom iron anchored on nitrogen-doped carbon catalyses oxidative cyclisation of N,N-dimethylaniline to fused quinoline analogues at ambient temperature, achieving eighty-two per cent yield and demonstrating the feasibility of non-noble metals for late-stage annulation [8]. Bismuth(III) chloride under microwave irradiation converts β-enaminones to four-hydroxy-quinolin-two-one analogues in fifty-one to seventy-one per cent yield within fifteen minutes, highlighting the value of main-group Lewis acids for rapid annulation [9].
H-beta zeolite catalyses the condensation of two-aminobenzophenones with ketones under neat conditions, delivering two, four-disubstituted quinolines in up to ninety-two per cent yield while allowing five successive catalyst re-uses without loss of activity [10]. A mechanochemical Brønsted acid strategy employs p-toluenesulfonic acid and ambient oxygen to generate quinoline cores in seventy-eight to ninety-four per cent yield, entirely eliminating organic solvents [11].
Magnesium–aluminium hydrotalcite promotes Friedländer annulation in water, and products precipitate directly, permitting simple filtration. Reported yields for quinoline derivatives range from sixty-two to eighty-nine per cent [12]. Iron(III) chloride combined with tert-butyl hydroperoxide oxidatively couples alcohols with two-aminobenzophenones, forming quinolin-two-ones in up to eighty-six per cent yield at twenty-five degrees Celsius without halogenated solvents [13].
Microwave-assisted Friedländer reactions shorten reaction times from hours to minutes; dimethyl sulfoxide-mediated heating of two-aminophenylketones with cyclic ketones completes in five minutes and routinely gives over eighty per cent isolated yield [14]. Ultrasound-promoted one-pot annulation of aminobenzophenones with acrolein diethyl acetal in water delivers quinoline frameworks in under thirty minutes, reducing energy demand by more than seventy per cent relative to conventional reflux [15].
Green methodology | Energy input | Representative yield (per cent) | Catalyst | Solvent | Reference |
---|---|---|---|---|---|
H-beta zeolite melt | External heating to one hundred and forty degrees Celsius | 92 | Aluminosilicate | None | [10] |
Mechanochemical Brønsted acid | Mechanical milling | 94 | p-Toluenesulfonic acid | None | [11] |
Microwave bismuth(III) chloride | Microwave irradiation, fifteen minutes | 71 | Bismuth(III) chloride | None | [9] |
Magnesium–aluminium hydrotalcite | Water reflux | 89 | Layered double hydroxide | Water | [12] |
Irritant